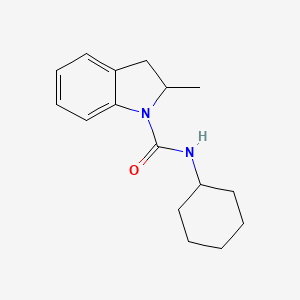
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane, also known as PPD, is a compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that has been extensively studied for its biochemical and physiological effects. PPD has been synthesized using various methods and has been found to have a wide range of applications in scientific research.
Mécanisme D'action
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic and sedative effects of this compound.
Biochemical and physiological effects:
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties. This compound has been found to have a low toxicity profile and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several advantages for lab experiments. It has a high potency, which allows for the use of small amounts of the compound. This compound has a wide range of applications in studying the central nervous system and can be used to study the mechanisms of action of other drugs. However, this compound is not readily available commercially, and its synthesis can be challenging, which limits its use in some experiments.
Orientations Futures
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several potential future directions for research. It can be used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates. This compound can also be used to study the role of the GABA-A receptor in various neurological disorders, such as anxiety, depression, and epilepsy. Further research can also be done to improve the synthesis of this compound and to develop more efficient methods for its production.
Conclusion:
This compound is a compound that has been extensively studied for its biochemical and physiological effects. It has a wide range of applications in scientific research, particularly in studying the central nervous system. This compound acts on the GABA-A receptor and has anxiolytic, sedative, and anticonvulsant effects. This compound has several advantages for lab experiments, but its limited availability and challenging synthesis can be limiting factors. Further research can be done to explore the potential applications of this compound and to improve its synthesis and production.
Méthodes De Synthèse
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane can be synthesized using different methods. One of the most common methods is the condensation reaction between 4-pyridinylacetaldehyde and 1-phenyl-1,4-diazepane-6,7-dione. The reaction is carried out in the presence of a catalyst and a solvent. The yield of this compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has been used in various scientific research applications. It has been found to have anxiolytic and sedative effects, which make it useful for studying the central nervous system. This compound has also been used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates.
Propriétés
IUPAC Name |
1-phenyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-5-17(6-3-1)20-12-4-11-19(13-14-20)15-16-7-9-18-10-8-16/h1-3,5-10H,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBFUDMPBQORDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![6,6,9,10-tetramethyl-5,6-dihydro-8H-thieno[2',3':4,5]pyrimido[2,1-a]isoquinolin-8-one](/img/structure/B5320403.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)

![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)
amine hydrochloride](/img/structure/B5320481.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)